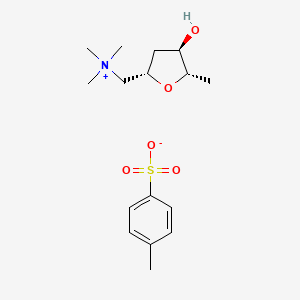

Muscarine (tosylate)

Description

Historical Context of Muscarine (B1676868) Research

The journey of muscarine from a curious fungal toxin to a sophisticated research chemical is a story of scientific discovery spanning over a century.

The history of muscarine is intrinsically linked to the fly agaric mushroom, Amanita muscaria, from which it was first isolated in 1869 by German chemists Oswald Schmiedeberg and Richard Koppe. wikipedia.org This marked the first isolation of a parasympathomimetic substance, a compound that mimics the effects of the parasympathetic nervous system. wikipedia.org Early research focused on its potent physiological actions, which include increased salivation, sweating, and tearflow. nih.gov While initially identified in Amanita muscaria, it was later discovered that other mushroom species, particularly those in the Inocybe and Clitocybe genera, contain much higher concentrations of muscarine. wikipedia.org

The precise chemical structure of muscarine remained a puzzle for many decades after its initial isolation. The final and definitive proof of its structure was provided in 1957 by Franz Jellinek and his colleagues through the use of X-ray diffraction analysis of muscarine chloride. wikipedia.org This revealed a quaternary ammonium (B1175870) salt with a specific stereochemistry that is crucial for its biological activity. mdpi.com The elucidation of its three-dimensional structure was a landmark achievement, paving the way for a deeper understanding of its interaction with its biological targets. wikipedia.org

| Year | Milestone in Structural Elucidation | Researchers |

| 1957 | Final proof of structure using X-ray diffraction | Franz Jellinek and colleagues |

The discovery of muscarine and the elucidation of its structure spurred significant interest in the synthesis of related compounds, or analogs. This research was driven by the desire to understand the structure-activity relationships of muscarinic receptor agonists and to develop new therapeutic agents. By systematically modifying the muscarine molecule, researchers have been able to probe the specific features required for receptor binding and activation. This has led to the development of a wide range of synthetic muscarinic agonists and antagonists with varying potencies and selectivities for the different muscarinic receptor subtypes (M1-M5). The synthesis of carbocyclic analogs of muscarine, for instance, has been a significant area of investigation.

The Significance of the Tosylate Counterion in Muscarine Research Compounds

The use of a tosylate counterion in the formulation of muscarine for research purposes is not arbitrary; it offers several distinct advantages that enhance the compound's utility as a scientific tool. Tosylate, the anion of p-toluenesulfonic acid, is a well-established counterion in pharmaceutical and chemical research.

The selection of an appropriate salt form is a critical step in drug development and the preparation of research chemicals, as it can significantly influence a compound's physicochemical properties. pharmtech.com In the case of muscarine, which is a quaternary ammonium cation, it must be paired with an anion to form a stable salt. The tosylate anion provides this stability, resulting in a crystalline solid that is easier to handle, weigh, and dissolve in a controlled manner for experimental use. caymanchem.com

Properties

Molecular Formula |

C16H27NO5S |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C9H20NO2.C7H8O3S/c1-7-9(11)5-8(12-7)6-10(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h7-9,11H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/t7-,8-,9+;/m0./s1 |

InChI Key |

WSPIVBJGIYPMNQ-CTERPIQNSA-M |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

CC1C(CC(O1)C[N+](C)(C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Muscarine Tosylate and Its Analogs

Total Synthesis Approaches

The absolute configuration of the stereocenters in muscarine (B1676868) is crucial for its biological activity. Consequently, numerous total synthesis approaches have been developed that utilize the inherent chirality of readily available natural products or employ asymmetric reactions to establish the desired stereochemistry.

Stereoselective Synthesis from Chiral Precursors

A common and effective strategy for the synthesis of enantiomerically pure muscarine involves the use of chiral starting materials, often referred to as the "chiral pool." This approach leverages the existing stereocenters of the precursor to control the stereochemistry of the final product.

Carbohydrates represent a rich source of chiral building blocks for natural product synthesis due to their abundance and well-defined stereochemistry.

D-Glucose: A divergent synthesis approach starting from D-glucose has been successfully employed to prepare both (+)-muscarine and its diastereomer, (+)-epi-muscarine. A key intermediate in this synthesis is a lactone derived from D-glucose, which is then subjected to a series of stereocontrolled transformations to yield the target molecules. This method highlights the versatility of carbohydrates as starting materials for accessing multiple stereoisomers of a natural product.

| Starting Material | Key Features of Synthesis | Number of Steps | Reference |

| (S)-γ-Hydroxymethyl-γ-butyrolactone | Highly stereoselective, good overall yield. | 8 | researchgate.net |

Beyond carbohydrates and specific lactones, other chiral molecules have been utilized as starting points for the synthesis of muscarine.

S-(-)-Ethyl lactate (B86563): A concise five-step synthesis of (+)-muscarine has been reported starting from the readily available S-(-)-ethyl lactate. cdnsciencepub.com A key transformation in this synthesis is a zinc-mediated allylation reaction performed in an aqueous medium. cdnsciencepub.com This reaction proceeds with a notable reversal of the typical chelation-controlled stereoselectivity observed in similar reactions in organic solvents. cdnsciencepub.com The resulting homoallylic alcohol is then subjected to iodocyclization to form the tetrahydrofuran (B95107) ring, followed by displacement with trimethylamine (B31210) to furnish (+)-muscarine. cdnsciencepub.com

| Starting Material | Key Reaction | Number of Steps | Advantage | Reference |

| S-(-)-Ethyl lactate | Zinc-mediated aqueous allylation | 5 | Simplicity, good overall yield | cdnsciencepub.com |

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of traditional organic chemistry. This approach is particularly powerful for the preparation of chiral compounds, as enzymes can often provide high levels of enantioselectivity under mild reaction conditions.

A significant contribution to the synthesis of muscarine has been the development of a chemoenzymatic route that allows for the preparation of all eight possible stereoisomers of muscarine. This was achieved through a combination of chemical synthesis and enzymatic reactions. A key aspect of this strategy is the use of enzymes, such as lipases, for the kinetic resolution of racemic intermediates.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic alcohol, producing an ester and leaving the unreacted alcohol in high enantiomeric excess. This methodology has been applied to the synthesis of muscarine precursors, enabling the preparation of enantiomerically pure building blocks that can then be converted to the different muscarine stereoisomers. The use of lipases like Candida antarctica lipase B (CALB) is common in these resolutions due to their broad substrate scope and high stereoselectivity.

Biocatalytic Approaches to Chiral Intermediates

The synthesis of specific muscarine stereoisomers necessitates chiral starting materials, and biocatalysis has emerged as a powerful tool for producing these intermediates with high enantioselectivity. nih.govnih.gov Enzymes and whole-cell microorganisms offer mild and environmentally friendly alternatives to traditional chemical methods, which can require harsh conditions and expensive chiral catalysts. researchgate.net

Key biocatalytic transformations relevant to muscarine synthesis focus on the creation of chiral alcohols, which are common precursors. Ketoreductases, for instance, are employed for the stereoselective reduction of ketones to secondary alcohols. Research has demonstrated the utility of whole cells, such as Pichia glucozyma, for the efficient reduction of various aromatic ketones to their corresponding (S)-alcohols with high yields and enantiomeric excess. unimi.it Similarly, lipases are widely used for the kinetic resolution of racemic alcohols or esters. For example, Lipase PS has been utilized in the catalyzed hydrolysis of racemic butyrates to generate enantiopure intermediates for the synthesis of chiral muscarinic antagonists. nih.gov These enzymatic methods provide access to key chiral building blocks, such as enantiopure lactate esters or their derivatives, which are foundational starting materials in many stereoselective muscarine syntheses. nih.gov

Table 1: Examples of Relevant Biocatalytic Transformations

| Enzyme/Organism | Reaction Type | Substrate Example | Chiral Product |

| Pichia glucozyma | Ketone Reduction | Acetophenone | (S)-1-Phenylethanol unimi.it |

| Lipase PS | Ester Hydrolysis | Racemic Butyrate Esters | Enantiopure Alcohols/Esters nih.gov |

| Candida antarctica Lipase B (CALB) | Hydrogenation | α-Angelica lactone | γ-Valerolactone mdpi.com |

Development of Muscarine Analogs (Tosylate Salts)

The structural framework of muscarine has inspired the synthesis of a wide array of analogs to explore structure-activity relationships and develop new muscarinic ligands. The tosylate salt form is often a convenient choice for isolation and handling of the final quaternary ammonium (B1175870) compounds.

Design and Synthesis of Tetrahydrofurfurylamine (B43090) Derivatives

Tetrahydrofurans with nitrogen-containing substituents are key features of many biologically active compounds, including muscarine. clockss.org The synthesis of analogs based on the tetrahydrofurfurylamine scaffold has been an active area of research. A common strategy involves the use of readily available tetrahydrofuryl diols as precursors. In one methodology, these diols are selectively functionalized by converting a primary hydroxyl group into a better leaving group, such as a mesylate. Subsequent displacement of the mesylate with various primary or secondary amines affords the desired tetrahydrofurfurylamine analogs. clockss.org While the displacement of the primary mesylate proceeds smoothly, functionalizing the secondary hydroxyl position is often more challenging. clockss.org

Table 2: Synthesis of Tetrahydrofurfurylamine Analogs via Mesylate Displacement

| Amine Nucleophile | Product | Reference |

| Benzylamine | (2S,3S,5S*)-5-benzylaminomethyl-2-(4-fluorophenyl)tetrahydrofuran-3-ol | clockss.org |

| Piperidine (B6355638) | Piperidine-substituted tetrahydrofurfurylamine | clockss.org |

Synthesis of Oxolane Ammonium Salt Analogs

A direct approach to muscarine analogs involves the synthesis of quaternary ammonium salts built upon an oxolane (tetrahydrofuran) ring. A successful route utilizes commercially available 2-deoxy-D-ribose as the chiral starting material. nih.govmdpi.com The synthesis begins with the reduction of 2-deoxy-D-ribose to the corresponding alditol, followed by an acid-catalyzed dehydration and cyclization to form (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. mdpi.com

To introduce the quaternary ammonium moiety, the primary hydroxyl group of this oxolane derivative is selectively converted to a tosylate, creating an excellent leaving group. The final step is a quaternization reaction where the tosyl derivative is treated with various tertiary amines. This reaction yields a series of novel muscarine-like oxolane ammonium salts, which can then be isolated as their tosylate salts or converted to other salt forms. nih.govmdpi.comresearchgate.net

Table 3: Synthesis of Oxolane Ammonium Salt Analogs from a Tosyl Intermediate

| Starting Material | Key Intermediate | Quaternizing Amine | Final Product | Reference |

| 2-Deoxy-D-ribose | (2R,3S)-2-(tosyloxymethyl)oxolan-3-ol | Trimethylamine | Muscarine-type derivative | nih.govmdpi.com |

| 2-Deoxy-D-ribose | (2R,3S)-2-(tosyloxymethyl)oxolan-3-ol | Pyridine | Pyridinium oxolane salt | nih.govmdpi.com |

| 2-Deoxy-D-ribose | (2R,3S)-2-(tosyloxymethyl)oxolan-3-ol | N,N-Dimethyloctylamine | Octyl-substituted ammonium salt | nih.govmdpi.com |

Exploration of Lactone-Based Muscarinic Ligands

Lactones are important intermediates in the synthesis of various natural products and their analogs, including those with muscarinic activity. mdpi.com The synthesis of lactones can be achieved through several methods, such as the acid-catalyzed cyclization of hydroxy acids or the oxidation of diols. mdpi.com In the context of muscarinic ligands, lactone intermediates serve as versatile precursors to the tetrahydrofuran core.

For example, an efficient synthesis of muscarone (B76360) analogs has been developed starting from ethyl lactate. The chiral starting material is converted into a key phosphonate (B1237965) intermediate, which then undergoes a series of transformations, including steps that form and modify a lactone ring system, to yield the final piperidine muscarine analog. researchgate.net Another approach utilizes the ring contraction of an α-triflate of δ-rhamnonolactone to efficiently construct the tetrahydrofuran ring. researchgate.net These strategies highlight the utility of lactones as conformationally constrained intermediates that enable the stereocontrolled installation of substituents required for muscarinic activity.

Methodological Advancements in Tosylate Chemistry Relevant to Muscarine Synthesis

The conversion of alcohols into tosylates is a critical step in many muscarine syntheses, as it transforms a poor hydroxyl leaving group into an excellent sulfonate leaving group (OTs). nih.govrsc.orgmasterorganicchemistry.com This transformation is essential for subsequent nucleophilic substitution reactions, such as the introduction of the trimethylamine group. rsc.org Traditional tosylation methods often require the use of tosyl chloride (TsCl) in the presence of a base like pyridine. masterorganicchemistry.com Recent advancements have focused on developing milder, more efficient, and more environmentally friendly protocols.

Modern methods have introduced catalytic approaches that avoid the need for stoichiometric amounts of amine bases. Ytterbium(III) trifluoromethanesulfonate, for example, has been shown to efficiently catalyze the reaction between alcohols and toluenesulfonic acid anhydride (B1165640) under neutral conditions. organic-chemistry.org Another development is the use of indium catalysts for the sulfonylation of alcohols. organic-chemistry.org For base-sensitive substrates, an amine-free sulfonylation protocol has been developed using 4-methylpyridine (B42270) N-oxide as a catalyst at room temperature. organic-chemistry.org These improved methodologies offer significant advantages, including milder reaction conditions, easier product purification, and broader substrate scope, making them highly applicable to the intricate, multi-step syntheses of muscarine (tosylate) and its complex analogs. organic-chemistry.orgresearchgate.net

Table 4: Comparison of Tosylation Methods

| Method | Reagents | Conditions | Advantages | Reference |

| Traditional | Alcohol, Tosyl chloride (TsCl), Pyridine | 0 °C to room temperature | Well-established | masterorganicchemistry.com |

| Ytterbium Catalysis | Alcohol, Toluenesulfonic acid anhydride, Yb(OTf)₃ (cat.) | Neutral, mild | High yields, easy purification | organic-chemistry.org |

| Amine-Free Catalysis | Alcohol, Sulfonylating agent, 4-Methylpyridine N-oxide (cat.) | Room temperature | Mild, suitable for base-sensitive substrates | organic-chemistry.org |

Role of Tosylates as Leaving Groups in C-N Bond Formation

The transformation of a hydroxyl group into a tosylate is a critical step in many synthetic routes towards muscarine and its analogs. The tosyl group (p-toluenesulfonyl group, Ts) is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This activation of an alcohol facilitates nucleophilic substitution reactions, which are fundamental for the introduction of the nitrogen atom required for the quaternary ammonium salt of muscarine.

The conversion of an alcohol to a tosylate is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This process converts the poorly leaving hydroxyl group into a highly reactive tosylate ester, which can then be readily displaced by a nucleophile. In the context of muscarine synthesis, this nucleophile is typically an amine or an amine precursor. This strategy allows for the formation of a key carbon-nitrogen (C-N) bond.

A stereospecific synthesis of (+)-muscarine from D-mannitol exemplifies the crucial role of tosylates. rsc.org In this multi-step synthesis, a di-O-tosyl derivative is prepared, which subsequently undergoes further transformations. The final C-N bond formation to yield (+-muscarine tosylate is achieved by reacting a tosylated intermediate with trimethylamine. rsc.org The tosylate group's excellent leaving group ability is essential for the success of this quaternization step.

The general utility of tosylates in C-N bond formation is well-established. Palladium-catalyzed amination reactions of aryl and heteroaryl tosylates, for instance, demonstrate the versatility of tosylates in forming C-N bonds under mild conditions. nih.govacs.orgberkeley.edu While these specific catalytic systems are more commonly applied to aryl systems, the underlying principle of tosylate activation for C-N bond formation is broadly applicable in organic synthesis. The reaction of alkyl tosylates with amines is a standard method for preparing secondary and tertiary amines. chemistrysteps.com

| Reactant 1 | Reactant 2 | Product | Significance in Muscarine Synthesis | Reference(s) |

| Alcohol | p-Toluenesulfonyl chloride (TsCl) | Alkyl Tosylate | Activation of hydroxyl group for nucleophilic substitution. | chemistrysteps.com |

| Tosylated Intermediate | Trimethylamine | (+)-Muscarine Tosylate | Final C-N bond formation and quaternization. | rsc.org |

| Aryl Tosylate | Primary Amine | Secondary Arylamine | General example of Pd-catalyzed C-N bond formation. | nih.govacs.orgberkeley.edu |

One-Pot Reaction Strategies Involving Tosylate Reduction

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. While a specific one-pot reaction involving the direct reduction of a tosylate to form the amine in a muscarine synthesis is not extensively documented, the principles of one-pot synthesis can be applied to streamline the process.

A plausible one-pot strategy could involve the in-situ formation of a tosylate from an alcohol, followed by its displacement with an amine source and subsequent reduction if necessary. For instance, an alcohol can be converted to a tosylate, which is then reacted with an amine. This approach avoids the isolation of the often-unstable tosylate intermediate.

Another potential one-pot approach is the reductive amination of an aldehyde or ketone, which can be formed from a tosylate-containing precursor. However, a more direct conceptual approach involves the direct conversion of an alcohol to an amine. Methodologies for the one-pot transformation of alcohols into amines have been developed, which often proceed through an in-situ activated intermediate like a tosylate. researchgate.net These methods typically involve the initial activation of the alcohol, followed by nucleophilic substitution with an amine or an amine surrogate, and may include a reduction step if an azide (B81097) or other precursor is used. chemistrysteps.com

For example, a general strategy for the one-pot synthesis of amines from alcohols involves the conversion of the alcohol to a tosylate, followed by reaction with an amine nucleophile. Although this is typically a two-step process, under certain conditions, it can be telescoped into a single operation. More advanced one-pot procedures for the synthesis of primary amines from alcohols utilize a hydrogen-borrowing mechanism with heterogeneous catalysts, where the alcohol is first oxidized to a carbonyl compound, which then undergoes reductive amination. mdpi.com

| Starting Material | Key Reagents/Catalysts | Potential Product | Applicability to Muscarine Synthesis | Reference(s) |

| Alcohol | TsCl, Amine | Amine | Direct conversion of an alcohol precursor to the amine moiety. | chemistrysteps.comresearchgate.net |

| Alcohol | Oxidation catalyst, Amine, Reducing agent | Primary Amine | Hydrogen-borrowing strategy for amine synthesis from an alcohol. | mdpi.com |

Green Chemistry Principles in Muscarine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of complex molecules like muscarine is an area of growing importance, focusing on aspects such as the use of renewable feedstocks, atom economy, and the use of environmentally benign solvents and catalysts.

One key aspect of green chemistry is the use of renewable starting materials. A formal synthesis of 3R-3-hydroxymuscarine has been developed starting from L-arabinose, an abundant sugar derived from biomass. nih.gov This approach utilizes a selective dehydration strategy to form the chiral tetrahydrofuran core of the molecule, avoiding the need for protecting groups and using a common, renewable resource.

Biocatalysis offers a powerful tool for implementing green chemistry principles in synthesis. Enzymes operate under mild conditions, often in aqueous environments, and exhibit high selectivity, which can significantly reduce the need for protecting groups and minimize waste. nih.gov In the context of muscarine synthesis, biocatalytic methods can be envisioned for the preparation of chiral precursors. For example, the use of enzymes for the stereoselective reduction of ketones or the hydrolysis of esters can provide key chiral intermediates for muscarine synthesis. nih.gov Furthermore, biocatalytic cascades, where multiple enzymatic reactions are performed in one pot, can further enhance the green credentials of a synthetic route. researchgate.net

The choice of solvents is another critical factor in green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. The use of greener solvents, such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran, is a key objective. jddhs.com A concise synthesis of (+)-muscarine has been reported that utilizes a zinc-mediated allylation reaction in an aqueous medium, highlighting the potential for reducing the reliance on conventional organic solvents. researchgate.net

The principles of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, can be addressed through the use of catalytic reactions and by designing more efficient synthetic routes. One-pot syntheses, as discussed previously, are inherently more atom-economical as they reduce the number of purification steps and the associated solvent and material losses.

| Green Chemistry Principle | Application in/relevance to Muscarine Synthesis | Example/Potential Strategy | Reference(s) |

| Use of Renewable Feedstocks | Synthesis of the chiral core from biomass. | Starting from L-arabinose to form the tetrahydrofuran ring. | nih.gov |

| Biocatalysis | Enantioselective synthesis of chiral intermediates. | Enzymatic reduction of ketones or hydrolysis of esters. | nih.govnih.gov |

| Use of Greener Solvents | Reducing the use of hazardous organic solvents. | Zinc-mediated allylation in aqueous media. | researchgate.net |

| Atom Economy/One-Pot Synthesis | Improving efficiency and reducing waste. | Streamlining multi-step sequences into a single operation. | researchgate.net |

Muscarinic Acetylcholine Receptor Pharmacology of Muscarine Tosylate

Molecular Mechanisms of Receptor Interaction

Receptor Affinity and Dissociation Kinetics

Receptor affinity quantifies the strength of binding between a ligand and its receptor, typically expressed as a dissociation constant (Kd) or inhibition constant (Ki) csmres.co.uk. Muscarine (B1676868), as an agonist, binds to the orthosteric site of muscarinic receptors. Studies investigating muscarine and its analogues have demonstrated their affinity across the muscarinic receptor family. (+)-Muscarine has been shown to exhibit good affinity for all five human muscarinic receptor subtypes, with some moderate selectivities observed for the M1, M3, and M5 subtypes over M4 and M5 psu.edu. While specific equilibrium dissociation constants (Kd) or inhibition constants (Ki) for muscarine tosylate itself are not extensively detailed in the provided literature snippets, its functional potency can be assessed. For instance, muscarine tosylate has been reported to induce a dose-dependent hyperpolarization in a subpopulation of nucleus raphe magnus (NRM) neurons with an EC50 value of 2.7 µM, indicating its efficacy in modulating neuronal activity medchemexpress.com.

Table 1: Muscarinic Potency/Affinity Data for Muscarine (Tosylate) and Related Compounds

| Compound Name | Receptor Target(s) | Metric | Value | Notes | Reference |

| Muscarine tosylate | mAChRs (general) | EC50 | 2.7 µM | For hyperpolarization in nucleus raphe magnus (NRM) neurons. | medchemexpress.com |

| (+)-Muscarine | M1-M5 | Affinity | Good | Exhibits good affinity for all human subtypes; comparable to compound 8. | psu.edu |

| Compound 8 (analogue) | M2 (preferential) | Affinity | Comparable to (+)-Muscarine | Showed highest stability in interaction with hM2 subtype. | psu.eduresearchgate.net |

Competitive Binding Studies

Competitive binding studies are crucial for characterizing the interaction of ligands with receptor subtypes and for determining their relative affinities. These studies typically involve incubating cell membranes expressing specific receptors with a radiolabeled ligand in the presence of varying concentrations of unlabeled competitor compounds. The ability of the competitor to displace the radioligand provides information about its binding affinity and selectivity psu.edugoogle.com.qanih.govuni-frankfurt.de.

Muscarine and its derivatives are frequently employed as reference compounds in such investigations due to their established agonist activity at muscarinic receptors psu.edu. Competitive binding experiments have been instrumental in understanding the distribution and pharmacology of muscarinic receptor subtypes in various tissues nih.gov. For instance, studies utilizing muscarine analogues have explored their binding affinities across the M1-M5 human receptor subtypes, revealing moderate selectivities for certain subtypes psu.edu. The conserved nature of the orthosteric binding pocket across muscarinic receptor subtypes presents a challenge in developing highly subtype-selective ligands, underscoring the importance of detailed competitive binding studies to elucidate subtle differences in ligand-receptor interactions guidetopharmacology.org.

Signal Transduction Pathways Mediated by Muscarinic Receptor Activation

Muscarinic acetylcholine (B1216132) receptors belong to the superfamily of G protein-coupled receptors (GPCRs), a class of transmembrane proteins that mediate cellular responses to a vast array of extracellular signals wikipedia.orgguidetopharmacology.orgsigmaaldrich.comwikipedia.orgkhanacademy.orgpressbooks.pub. Upon activation by acetylcholine or muscarine, these receptors undergo conformational changes that enable them to interact with intracellular heterotrimeric G proteins, initiating downstream signaling cascades wikipedia.orgpressbooks.pub.

G-Protein Coupled Receptor Signaling Cascades

The five muscarinic receptor subtypes are differentially coupled to specific G protein families, dictating their distinct intracellular signaling pathways guidetopharmacology.orgsigmaaldrich.comjove.comnih.govnih.gov.

M1, M3, and M5 Receptors: These subtypes predominantly couple to Gq/11 proteins. Upon receptor activation, the Gαq subunit exchanges GDP for GTP, leading to the activation of phospholipase C (PLC) sigmaaldrich.comwikipedia.orgjove.comnih.gov.

M2 and M4 Receptors: These subtypes primarily couple to Gi/o proteins. Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase activity, thereby reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, Gi/o proteins can modulate ion channel activity, such as activating inwardly rectifying potassium channels, leading to membrane hyperpolarization jove.comnih.gov.

Muscarine tosylate's effect on nucleus raphe magnus (NRM) neurons, causing hyperpolarization through activation of M2 receptors, exemplifies the action of Gi/o-coupled muscarinic receptors medchemexpress.com. This coupling mechanism highlights how muscarine can influence neuronal excitability via these specific signaling pathways.

Intracellular Second Messenger Systems (e.g., Phospholipase C, Inositol (B14025) Trisphosphate)

The activation of G proteins by muscarinic receptors initiates distinct intracellular second messenger pathways.

Gq/11-Mediated Pathway: The activation of PLC by Gq/11-coupled receptors (M1, M3, M5) is a critical step in a major signaling cascade sigmaaldrich.comwikipedia.orgjove.comnih.govlibretexts.orgbmglabtech.comresearchgate.netwikipedia.org. PLC hydrolyzes the plasma membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) sigmaaldrich.comwikipedia.orgjove.comlibretexts.orgbmglabtech.comwikipedia.org.

Inositol Trisphosphate (IP3): This soluble molecule diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding triggers the release of stored calcium ions (Ca2+) into the cytosol, leading to an increase in intracellular calcium concentration sigmaaldrich.comwikipedia.orglibretexts.orgbmglabtech.comwikipedia.org. The resulting rise in cytoplasmic Ca2+ activates numerous calcium-dependent cellular processes, including muscle contraction, secretion, and changes in gene expression sigmaaldrich.comwikipedia.orgpressbooks.pubbmglabtech.com. Muscarine tosylate has been shown to induce intracellular calcium signals in endothelial cells, similar to acetylcholine, indicating its ability to activate these Gq-mediated pathways medchemexpress.com.

Diacylglycerol (DAG): DAG remains embedded in the plasma membrane and serves to recruit and activate protein kinase C (PKC), a serine/threonine kinase that phosphorylates various target proteins, thereby modulating cellular functions sigmaaldrich.comwikipedia.orglibretexts.orgbmglabtech.com.

Gi/o-Mediated Pathway: The coupling of M2 and M4 receptors to Gi/o proteins leads to the inhibition of adenylyl cyclase, reducing the production of cyclic AMP (cAMP) jove.comnih.gov. This pathway can also involve the modulation of ion channels, contributing to effects like membrane hyperpolarization jove.com.

Table 2: Muscarinic Receptor Subtype G-Protein Coupling and Signaling Pathways

| Receptor Subtype | Primary G Protein Coupling | Key Effector Enzyme/Channel | Major Second Messengers | Downstream Effects |

| M1 | Gq/11 | Phospholipase C (PLC) | IP3, DAG | Ca2+ release from ER; PKC activation; neuronal excitation; smooth muscle contraction; glandular secretion. |

| M2 | Gi/o | Adenylyl Cyclase (inhibition); K+ Channels | cAMP (↓), K+ (↑) | ↓ heart rate; smooth muscle relaxation; neuronal inhibition; inhibition of neurotransmitter release. |

| M3 | Gq/11 | Phospholipase C (PLC) | IP3, DAG | Smooth muscle contraction; glandular secretion; vasodilation; pupil constriction. |

| M4 | Gi/o | Adenylyl Cyclase (inhibition); K+ Channels | cAMP (↓), K+ (↑) | Neuronal inhibition; modulation of dopamine (B1211576) release; potential role in CNS functions. |

| M5 | Gq/11 | Phospholipase C (PLC) | IP3, DAG | Ca2+ release from ER; PKC activation; role in CNS, particularly dopaminergic pathways and vasodilation. |

Structure Activity Relationship Sar and Ligand Design for Muscarine Tosylate

Elucidation of Essential Structural Elements for Muscarinic Activity

The potency and efficacy of muscarine (B1676868) are dictated by the specific arrangement of its functional groups, each playing a critical role in receptor binding and activation.

The positively charged quaternary ammonium (B1175870) group is an indispensable feature for potent muscarinic activity. nih.gov This moiety, which mimics the equivalent group in the endogenous neurotransmitter acetylcholine (B1216132), is crucial for the initial recognition and binding within the receptor's orthosteric site. nih.gov

Research has established that the trimethylammonium group represents the optimal functional moiety for maximal muscarinic activity. nih.gov The charge on the nitrogen atom is essential; replacing the quaternary ammonium group with a primary, secondary, or tertiary amine invariably leads to a significant reduction in agonist activity. nih.gov Furthermore, the size of the alkyl substituents on the nitrogen atom is critical. Increasing the steric bulk by replacing the methyl groups with larger alkyl groups results in a decrease in potency, highlighting the constrained nature of the binding pocket.

The tetrahydrofuran (B95107) ring of muscarine provides a rigid scaffold that correctly orients the other key functional groups for optimal interaction with the receptor. The molecule contains three chiral centers (at positions C2, C4, and C5), which means there are a total of eight possible stereoisomers. askfilo.com These isomers include muscarine, epi-muscarine, allo-muscarine, and epiallo-muscarine, along with their respective enantiomers. researchgate.net

Muscarinic receptors exhibit a very high degree of stereoselectivity. Pharmacological studies of all eight stereoisomers have demonstrated that the naturally occurring L-(+)-(2S, 4R, 5S)-muscarine is uniquely potent. nih.gov Its activity is profoundly greater than the other seven isomers, with a potency reported to be over two orders of magnitude higher. nih.gov The eudismic ratios (the ratio of potencies between the more and less active enantiomers) for muscarine have been measured to be as high as 324 and 331 in functional assays on guinea pig atria and ileum, respectively, underscoring the precise geometric fit required for receptor activation. nih.gov Only the natural (+)-muscarine isomer shows significant selectivity for the M2 receptor subtype. nih.gov This exquisite stereoselectivity confirms that a specific three-dimensional arrangement of the substituents on the tetrahydrofuran ring is paramount for effective binding and agonism.

| Stereoisomer | Configuration | Relative Muscarinic Activity |

|---|---|---|

| L-(+)-Muscarine | 2S, 4R, 5S | Very High (Eudismic Ratio >300) nih.gov |

| D-(-)-Muscarine | 2R, 4S, 5R | Very Low nih.gov |

| (+)-epi-Muscarine | 2S, 4S, 5S | Very Low nih.gov |

| (-)-epi-Muscarine | 2R, 4R, 5R | Very Low nih.gov |

| (+)-allo-Muscarine | 2S, 4R, 5R | Very Low nih.gov |

| (-)-allo-Muscarine | 2R, 4S, 5S | Very Low nih.gov |

| (+)-epiallo-Muscarine | 2S, 4S, 5R | Very Low nih.gov |

| (-)-epiallo-Muscarine | 2R, 4R, 5S | Very Low nih.gov |

The two oxygen atoms within the muscarine structure—the ether oxygen of the tetrahydrofuran ring and the oxygen of the hydroxyl group—are vital for high-affinity binding. The orthosteric binding pocket of muscarinic receptors is lined with several polar amino acid residues. acs.org It is widely understood that the ether and hydroxyl oxygens of muscarine act as hydrogen bond acceptors. These groups likely form crucial hydrogen bonds with specific residues, such as the highly conserved asparagine in transmembrane domain 6 or tyrosine residues in the binding site. researchgate.net These interactions help to anchor the ligand securely in the pocket and stabilize the specific conformation required to trigger the G-protein activation cascade. The absence or modification of these oxygen functions would disrupt this critical hydrogen-bonding network, leading to a substantial loss of affinity and efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. unimi.it For muscarinic agonists, QSAR is a powerful tool in ligand design and optimization.

QSAR studies on muscarinic agents involve creating mathematical models that relate the structural or physicochemical properties of a series of molecules to their measured biological activity (e.g., binding affinity or functional potency). drugbank.com These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds.

Three-dimensional QSAR (3D-QSAR) methods are particularly useful. nih.gov These techniques generate a pharmacophore model, which is a 3D representation of the essential steric and electronic features a molecule must possess to be active at the muscarinic receptor. The model defines the spatial arrangement of key features like the positive charge of the ammonium group, hydrogen bond donors/acceptors, and hydrophobic regions. This approach not only helps in understanding the molecular mechanism of action but also serves as a template for the virtual screening and design of new, potentially more potent or selective muscarinic agonists. nih.gov

The biological activity of muscarinic ligands is strongly dependent on a combination of their physicochemical properties. drugbank.com QSAR models quantify these properties, known as descriptors, to establish a predictive relationship. unimi.it Key parameters include those related to hydrophobicity, electronics, and steric bulk.

Hydrophobicity: Often described by the partition coefficient (LogP), this parameter influences a drug's ability to cross biological membranes and enter the binding pocket. For muscarinic agents, an optimal level of hydrophobicity is required for activity. drugbank.com

Electronic Properties: These are described by parameters like the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing ability of substituents. These properties are crucial for electrostatic and hydrogen-bonding interactions with the receptor.

Steric Properties: Descriptors such as molar refractivity and Taft's steric parameter (Es) quantify the size and shape of the molecule or its substituents. As seen with the quaternary ammonium group, steric bulk can significantly impact the ligand's ability to fit within the receptor's binding site.

By analyzing these parameters, QSAR models can quantitatively predict how specific structural modifications will affect the interaction between a muscarine analog and the receptor, thereby guiding the design of more effective ligands. drugbank.com

| Parameter | Descriptor | Significance in Receptor Interaction |

|---|---|---|

| Hydrophobicity | LogP, π | Governs ligand partitioning into the binding pocket and hydrophobic interactions. drugbank.com |

| Electronic Effects | Hammett Constant (σ) | Influences electrostatic interactions, pKa, and hydrogen bonding capacity. |

| Steric Effects | Taft's Constant (Es), Molar Refractivity (MR) | Determines the conformational fit of the ligand within the constrained receptor site. drugbank.com |

Conformational Analysis and Ligand-Receptor Docking

The interaction between muscarine and its target receptors is a dynamic process governed by the specific three-dimensional structures of both the ligand and the receptor's binding site. Understanding this interplay at a molecular level is crucial for deciphering the mechanisms of receptor activation and for the design of novel therapeutic agents. Computational techniques such as molecular dynamics simulations and binding pocket modeling have become indispensable tools in this endeavor.

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time, offering profound insights into the dynamic nature of the muscarine-receptor complex. These simulations model the movement of every atom in the system, including the receptor, the ligand, and the surrounding environment of the lipid bilayer and water molecules. nih.gov

To conduct these simulations, researchers often begin with a three-dimensional structure of the target muscarinic receptor. nih.gov In the absence of an experimentally determined crystal structure, models are frequently built using homology modeling, with the structure of a related G-protein-coupled receptor (GPCR), such as bovine rhodopsin, serving as a template. nih.gov The receptor model is then embedded in a simulated biological membrane, typically composed of phospholipids (B1166683) like palmitoyl-oleyl phosphatidylcholine (POPC), to mimic its natural cellular environment. nih.govupc.edu

MD simulations of muscarinic receptors have been performed on the receptor in its free (unbound), agonist-bound (e.g., with muscarine or acetylcholine), and antagonist-bound forms. nih.govcapes.gov.br These comparative analyses help to elucidate the structural rearrangements and perturbations induced by different types of ligands. For instance, accelerated molecular dynamics (aMD), a technique that enhances the sampling of conformational space, has been used to simulate the entire process of a ligand, like acetylcholine, binding to the M3 muscarinic receptor, including its initial interaction with an extracellular vestibule before settling into the deeper orthosteric binding site. core.ac.uk

These simulations allow for the calculation of interaction energies between the ligand and the receptor, which can be correlated with experimentally determined pharmacological affinities, thus validating the proposed 3D models. nih.gov Ultimately, the detailed, time-resolved view provided by MD simulations helps to infer the molecular mechanisms of how ligand binding leads to receptor activation. nih.gov

The orthosteric binding pocket of muscarinic receptors is a highly conserved, hydrophobic cavity located on the extracellular side of the seven-transmembrane helix bundle. nih.gov Computational modeling is essential for defining the precise architecture of this pocket and identifying the key amino acid residues that interact with muscarine and other ligands.

Analysis of receptor models and simulation trajectories reveals critical interaction points. A fundamental interaction for muscarine and its analogs is the ionic bond between the positively charged quaternary ammonium group of the ligand and the carboxylate side chain of a highly conserved aspartate residue in transmembrane helix 3 (TM3). researchgate.net

Beyond this core interaction, a number of other residues within the binding pocket form a network of contacts that stabilize the ligand and contribute to binding affinity. These interactions are often with aromatic and polar residues. For example, in the M3 receptor, modeling studies have suggested the involvement of residues in the extracellular loops (such as F222 in ECL2) and at the edge of the transmembrane helices (like T235 in TM5) in ligand recognition. nih.gov

The table below summarizes key residues identified through computational modeling that constitute the binding pocket of muscarinic receptors and their typical interactions with orthosteric ligands.

| Receptor Subtype (Model) | Key Residue | Location | Interaction Type |

|---|---|---|---|

| General Muscarinic | Aspartate (e.g., D105 in M1) | TM3 | Ionic Bond with Cationic Amine |

| M3 | Phenylalanine (F222) | ECL2 | Hydrophobic/Aromatic |

| M3 | Threonine (T235) | TM5 | Hydrogen Bond/Polar |

| General Muscarinic | Tyrosine Cluster | Extracellular Vestibule | Aromatic ("Lid" Formation) |

| M1 | Tryptophan (W101) | TM3 | Aromatic/Conformational Gate |

| General Muscarinic | Asparagine (e.g., N404 in M2) | TM6 | Hydrogen Bond with Ligand's Ester/Hydroxyl Group |

These detailed models of the binding pocket are instrumental for the next stage of drug development: the rational design of new, more selective ligands.

Rational Design of Subtype-Selective Muscarinic Ligands

A major challenge in muscarinic pharmacology is the development of ligands that can selectively target one of the five receptor subtypes (M1-M5). Such selectivity is highly desirable to elicit specific therapeutic effects while minimizing side effects. The primary obstacle is the high degree of conservation in the amino acid sequence of the orthosteric binding site across all subtypes. nih.govnih.gov Despite this challenge, rational design strategies, leveraging computational tools and detailed structural knowledge, have led to the successful development of subtype-selective compounds.

The design of selective muscarinic agonists is often approached by making modest but significant structural modifications to existing scaffolds. mdpi.com Structure-activity relationship (SAR) studies are fundamental to this process, providing principles for how chemical structure translates to biological activity. nih.govpharmacy180.com Key SAR principles for muscarinic agonists include the essential nature of the quaternary ammonium group for activity and the influence of the ethylene (B1197577) bridge and acyloxy group on potency and selectivity. pharmacy180.com

Computational methods play a pivotal role in modern rational design. Structure-based docking campaigns, where large virtual libraries of millions of molecules are screened against a receptor's structural model, have successfully identified novel muscarinic ligands with new chemical scaffolds. nih.gov

A key strategy for achieving subtype selectivity is to exploit the few subtle differences that exist in or near the orthosteric pocket. For instance, a single amino acid difference between the M2 and M3 receptors—a phenylalanine (Phe181) in M2 versus a leucine (B10760876) in M3—creates a slightly larger pocket in the M3 receptor. nih.gov This difference has been exploited by designing ligands that are sterically incompatible with the bulkier phenylalanine in the M2 receptor, thereby achieving M3 selectivity. nih.gov Another approach involves targeting less conserved allosteric sites, which are binding pockets located elsewhere on the receptor surface. monash.edunih.gov Ligands can be designed to bind to both the orthosteric and an allosteric site simultaneously (bitopic ligands), which can confer significant subtype selectivity. nih.govresearchgate.net

The table below outlines several strategies employed in the rational design of selective muscarinic ligands.

| Design Strategy | Principle | Example/Target |

|---|---|---|

| Exploiting Non-Conserved Residues | Designing ligands that interact favorably with a unique residue in the target subtype or clash with a residue in off-target subtypes. | Targeting the Leu/Phe difference between M3 and M2 receptors to achieve M3 selectivity. nih.gov |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying a known ligand's scaffold to determine which chemical groups confer selectivity. | Para-substitution on caramiphen (B1668299) analogues, where electron-withdrawing groups conferred M1 selectivity. nih.gov |

| Allosteric/Bitopic Ligand Design | Targeting less conserved allosteric sites to modulate orthosteric ligand affinity or receptor activation, often leading to higher selectivity. | Development of M1 partial agonists by linking orthosteric building blocks to allosteric modulators. nih.gov |

| Exploiting Cryptic Pockets | Designing ligands that bind to transient, dynamically opening pockets that are more accessible in one subtype than another. | M1-selective PAMs achieve selectivity by occupying a dynamic cryptic pocket that forms more frequently in the M1 receptor. monash.edu |

| Targeting Extracellular Loops | Designing ligands that interact with non-conserved residues in the extracellular loops that form the entrance to the binding site. nih.govsemanticscholar.org | Mutagenesis studies show multiple residues in the second extracellular loop are critical for M3 receptor activation. semanticscholar.org |

These advanced design principles, moving beyond the highly conserved orthosteric site, have opened new avenues for creating highly selective muscarinic ligands with significant therapeutic potential. researchgate.net

Mechanistic Studies in Biological Model Systems

Neuropharmacological Investigations

Muscarine (B1676868), as a selective agonist for muscarinic acetylcholine (B1216132) receptors, has been instrumental in elucidating the role of the cholinergic system in the central nervous system. Its application in various biological models has provided significant insights into neuronal function.

The dentate gyrus, a critical component of the hippocampal formation, is subject to significant cholinergic modulation. Studies utilizing muscarinic agonists have revealed complex effects on the excitability of its constituent neurons. In the hilar region of the dentate gyrus, activation of muscarinic acetylcholine receptors has been shown to directly depolarize approximately 80% of mossy cells. nih.govnih.gov A key finding in these glutamatergic neurons is the induction of a distinct afterdepolarization (ADP) following receptor activation. nih.govnih.gov This ADP is generated by the opening of a sodium-permeant, largely TTX-insensitive ion channel, requires an influx of postsynaptic calcium for its activation, and is sensitive to flufenamic acid, an antagonist of calcium-activated non-selective cation channels (ICAN). nih.gov

Muscarinic receptor activation has a pronounced effect on the release of neurotransmitters, particularly gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. Research indicates that cholinergic modulation of GABAergic transmission often results from the activation of muscarinic receptors located on both the presynaptic terminals and somatodendritic sites of GABAergic interneurons. nih.gov

In the chick lateral spiriform nucleus, for instance, the application of muscarine increases the frequency of spontaneous GABAergic postsynaptic currents without affecting their amplitude. nih.gov This suggests a presynaptic mechanism of action, enhancing the probability of GABA release. nih.gov Further pharmacological dissection revealed that this enhancement is likely mediated by M3 receptors. nih.gov Conversely, in the same brain region, muscarine was found to reduce the amplitude of electrically evoked GABAergic postsynaptic currents, an effect mediated by receptors pharmacologically similar to the M1 subtype. nih.gov These findings demonstrate that distinct muscarinic receptor subtypes can have opposing effects on GABA release within the same nucleus. nih.gov Similarly, studies in the substantia gelatinosa of the rat spinal cord show that muscarinic agonists facilitate GABA release, which may contribute to their antinociceptive actions. nih.gov

| Brain Region | Muscarinic Effect on GABA Release | Receptor Subtype Implicated | Reference |

| Chick Lateral Spiriform Nucleus | Enhancement of spontaneous release | M3 | nih.gov |

| Chick Lateral Spiriform Nucleus | Inhibition of evoked release | M1 | nih.gov |

| Rat Spinal Dorsal Horn | Facilitation of release | Not specified | nih.gov |

The cerebellar cortex, traditionally known for its role in motor control, is also involved in autonomic functions, partly through the influence of its cholinergic system. Autoradiographic studies have confirmed the presence of a high density of muscarinic receptors in the spinal cord and cerebellum. nih.gov

Research in anesthetized rats has demonstrated that muscarinic acetylcholine receptor-2 (M2) in the cerebellar cortex plays a significant role in cardiovascular regulation. nih.gov Microinjection of a selective M2 receptor agonist, arecaidine (B1214280) but-2-ynyl ester tosylate, into the cerebellar cortex (lobule VI) resulted in a dose-dependent decrease in mean arterial pressure (MAP) and heart rate (HR). nih.gov This indicates that activation of cerebellar M2 receptors evokes significant depressor and bradycardic responses. nih.gov

Furthermore, muscarinic receptors in the cerebellum modulate synaptic transmission and plasticity, which is crucial for motor learning and coordination. In studies on decerebrate cats, the administration of the muscarinic agonist bethanechol (B1168659) into the cerebellar vermis increased the gain of the vestibulospinal reflex (VSR). nih.gov The cellular mechanism underlying this involves an enhanced response of Purkinje cells to both excitatory (glutamate) and inhibitory (GABA) inputs. nih.gov By increasing the responsiveness of these principal cerebellar neurons, muscarinic activation amplifies their modulation during movement, thereby adjusting reflex strength. nih.gov

Cardiovascular System Research

The parasympathetic nervous system, acting primarily through acetylcholine on muscarinic receptors, is a key regulator of cardiovascular function. Muscarine has been a pivotal tool in studying these mechanisms.

Activation of muscarinic receptors exerts a profound influence on heart rate (chronotropy) and blood pressure. nih.gov The M2 muscarinic receptor subtype is predominant in the mammalian heart, especially in the sinoatrial (SA) node, the heart's primary pacemaker. nih.govyoutube.com

Stimulation of these M2 receptors by agonists like muscarine mimics the effect of vagal nerve stimulation, leading to a decrease in heart rate (bradycardia). nih.govyoutube.com The mechanism involves the activation of a G-protein-coupled inwardly rectifying potassium channel (GIRK), which increases potassium efflux, hyperpolarizes the pacemaker cells, and slows the rate of diastolic depolarization. nih.gov This ultimately reduces the frequency of action potential generation in the SA node. youtube.com

Muscarinic receptor activation also leads to a reduction in blood pressure. nih.govwikipedia.org This hypotensive effect is partly a consequence of the reduced heart rate and cardiac output. Additionally, muscarinic receptors (primarily M3) located on the endothelial cells of blood vessels play a crucial role. nih.gov Their activation stimulates the production and release of nitric oxide (NO), a potent vasodilator, which causes the surrounding smooth muscle to relax, leading to vasodilation and a drop in peripheral resistance and blood pressure. nih.gov Studies in spontaneously hypertensive rats (SHR) suggest that cholinergic transmission may be enhanced in hypertension, pointing to a role for muscarinic receptor systems in the pathophysiology of the disease. taylorfrancis.com

| Parameter | Effect of Muscarinic Activation | Primary Receptor Subtype | Primary Location | Reference |

| Heart Rate | Decrease (Bradycardia) | M2 | Sinoatrial (SA) Node | nih.govyoutube.com |

| Blood Pressure | Decrease (Hypotension) | M3 (Vascular) / M2 (Cardiac) | Vascular Endothelium / Heart | nih.govwikipedia.org |

| Cardiac Contractility | Decrease (Negative Inotropy) | M2 | Atria / Ventricles | nih.govwikipedia.org |

Cholinergic modulation of cardiac tissue extends beyond the SA node to affect atrial and ventricular myocardium. The parasympathetic innervation is denser in the atria than in the ventricles. nih.gov Activation of muscarinic receptors, again primarily the M2 subtype, produces a negative inotropic effect, meaning it reduces the force of myocardial contraction. nih.govnih.gov This is particularly evident in the atria.

The cellular mechanism for the negative inotropic effect involves the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi), leading to decreased levels of cyclic AMP (cAMP). youtube.com This reduction in cAMP levels counteracts the stimulatory effects of the sympathetic nervous system, resulting in reduced calcium influx through L-type calcium channels and thus weaker contractions.

While M2 is the predominant subtype, other muscarinic receptors, including M1, M3, and M4, have also been identified in cardiac tissues. nih.govnih.gov M1 receptors may modulate the cardiac plateau phase, influencing peak contraction, while M2 receptors are more involved in the repolarization phase and the duration of contraction. nih.gov M3 receptors, though less abundant, may also contribute to negative chronotropic effects and the regulation of cardiac contraction. nih.gov This complex interplay of receptor subtypes allows for nuanced cholinergic control over cardiac electrical and mechanical activity. nih.gov

Ocular and Retinal System Studies

Muscarinic Receptor Involvement in Pigment Granule Motility

In the ocular systems of certain non-mammalian vertebrates, such as fish, the movement of pigment granules within the retinal pigment epithelium (RPE) is a crucial light-adaptive mechanism. This process helps protect photoreceptors from bleaching in bright light conditions. nih.gov Research has demonstrated that cholinergic signaling, specifically through muscarinic acetylcholine receptors (mAChRs), plays a significant role in initiating these movements.

Studies using isolated RPE from bluegill fish have shown that the general cholinergic agonist, carbachol (B1668302), induces the dispersion of melanin (B1238610) pigment granules into the apical projections of RPE cells. nih.govresearchgate.net This effect mimics the natural response to bright light. The involvement of muscarinic receptors was confirmed by the observation that this carbachol-induced dispersion could be blocked by the general muscarinic antagonist, atropine. nih.gov

Further pharmacological investigation aimed to identify the specific receptor subtypes involved. The blockade of pigment granule dispersion by the M1-selective antagonist pirenzepine (B46924) and the M3-selective antagonist 4-DAMP suggests the involvement of the M1-like family of receptors. nih.gov Conversely, antagonists for M2 and M4 receptors did not prevent the carbachol-induced effect. nih.gov This evidence points towards the activation of odd-numbered muscarinic receptors (M1, M3, or M5) as the trigger for pigment granule dispersion in these biological systems. nih.gov

Identification of Receptor Subtypes and Intracellular Pathways in Retinal Cells

The retina expresses all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), which are members of the G-protein-coupled receptor (GPCR) superfamily. researchgate.netwikipedia.orgresearchgate.net These subtypes are distributed across various retinal cell types, including bipolar, amacrine, and ganglion cells, indicating their integral role in processing visual information. researchgate.netmdpi.com The distribution is not uniform, with different cell populations expressing different combinations of receptor subtypes. researchgate.net

The five mAChR subtypes are broadly classified into two subfamilies based on their primary G-protein coupling and subsequent intracellular signaling pathways. researchgate.net

M1-like Receptors (M1, M3, M5): These receptors typically couple to G-proteins of the Gq/11 family. researchgate.netwikipedia.org Activation of this pathway stimulates the enzyme phospholipase C (PLC). researchgate.netresearchgate.net PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). researchgate.net

M2-like Receptors (M2, M4): These receptors couple to G-proteins of the Gi/o family. wikipedia.orgresearchgate.net Activation of this pathway primarily leads to the inhibition of the enzyme adenylyl cyclase, which results in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (camp). researchgate.net This pathway can also involve the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, generally leading to cellular inhibition. researchgate.net

In the context of pigment granule motility in fish RPE, the pharmacological evidence strongly suggests that the signaling cascade is initiated by M1-like receptors. nih.gov The process is linked to phosphoinositide hydrolysis and a subsequent elevation of intracellular calcium, consistent with the activation of the Gq/11-PLC pathway. nih.gov

Behavioral Studies in Animal Models

Analysis of Muscarine-Induced Behavioral Phenotypes (e.g., Circling, Pacing, Aggression)

The central nervous system contains all five muscarinic receptor subtypes, where they modulate neuronal excitability and are involved in complex processes like cognition, sensory processing, and motor control. researchgate.netresearchgate.net Administration of muscarinic agonists in animal models can induce a range of behavioral phenotypes, primarily related to locomotor activity and stereotyped movements.

While specific studies detailing circling, pacing, or aggression induced directly by muscarine are not extensively documented in recent literature, research with other muscarinic agonists provides insight into the behavioral effects of activating these receptors. For instance, the muscarinic agonist arecoline (B194364) has been shown to cause significant locomotor hyperactivity in zebrafish larvae. nih.gov In rodent models, microinjection of the cholinergic agonist carbachol into the nucleus accumbens, a key brain region for motor control, results in a dose-dependent increase in spontaneous locomotor activity. nih.gov

Correlation between Receptor Activation and Behavioral Responses

The behavioral responses observed upon muscarinic agonist administration are directly correlated with the activation of specific receptor subtypes in distinct neural circuits. The M1, M2, M3, and M4 receptor subtypes have all been implicated in the locomotor hyperactivity induced by arecoline in zebrafish, as antagonists for these receptors can rescue the phenotype. nih.gov

The nucleus accumbens is a critical hub where cholinergic activity influences motor output, largely through interaction with the dopamine (B1211576) system. nih.govnih.gov The locomotor-activating effects of cholinergic stimulation in this region appear to involve the modulation of dopamine release. nih.gov The M4 receptor, in particular, is known to exert inhibitory control over dopamine D1 receptor signaling, highlighting a direct mechanism for cholinergic influence on motor behavior. mdpi.com

Studies with subtype-selective ligands and genetically modified mice have begun to dissect the specific roles of each receptor. Activation of M1 receptors is linked to the regulation of cognitive functions and has been shown to modulate locomotor and turning behaviors. researchgate.net The M2 and M3 receptors are the primary subtypes found in gastrointestinal smooth muscle, where their combined action mediates muscle contraction. mdpi.com In the central nervous system, M2 and M4 receptors are generally inhibitory, while M1, M3, and M5 receptors are excitatory, leading to complex and sometimes opposing effects on behavior depending on which subtype is predominantly activated. researchgate.net

Future Directions and Emerging Research Areas for Muscarine Tosylate

Exploration of Novel Synthetic Pathways

The synthesis of muscarine (B1676868) tosylate and its derivatives remains an active area of research, driven by the need for efficient, scalable, and stereoselective methods to access diverse chemical libraries. Current research explores various synthetic strategies, including those that utilize carbohydrate precursors like L-rhamnose or 2-deoxy-D-ribose to construct the core oxolane (tetrahydrofuran) ring system, followed by functionalization and quaternization reactions to yield muscarine-type compounds. ox.ac.ukmdpi.com Some studies have noted challenges such as slow tosylate activation and the instability of certain intermediates, highlighting opportunities for developing more robust and efficient tosylation and displacement reactions. clockss.org Furthermore, the integration of biocatalytic approaches is emerging as a promising strategy for achieving greener and more selective syntheses, potentially leading to novel muscarinic receptor ligands with improved properties. acs.org The overarching goal is to create a broader spectrum of muscarinic modulators with enhanced selectivity and tailored pharmacokinetic profiles.

Development of Advanced Pharmacological Tools

The development of sophisticated pharmacological tools is crucial for precisely dissecting the complex roles of muscarinic acetylcholine (B1216132) receptors (mAChRs) in both physiological and pathological contexts. A significant area of advancement involves the creation of novel radiolabeled probes for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. Research into selective muscarinic receptor ligands, such as those targeting the M2 subtype, has explored the use of tosylate precursors for developing radiotracers like [(18)F]FP-TZTP and its analogs, enabling in vivo visualization and quantification of receptor distribution. researchgate.net Future research directions include the design of muscarine tosylate derivatives with enhanced affinity and specificity for individual mAChR subtypes, facilitating detailed imaging studies in neurological disorders, oncology, and other disease states. Beyond imaging, the synthesis of fluorescently tagged muscarine tosylate analogs is also being pursued as valuable tools for high-throughput screening assays and real-time cellular imaging.

Expansion of Computational Chemistry Applications

Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the identification and optimization of muscarinic receptor ligands, including muscarine tosylate derivatives. Advanced techniques such as molecular modeling, docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are employed to elucidate ligand-receptor interactions at the molecular level. utoledo.edubioscipublisher.comschrodinger.comresearchgate.netneuroquantology.comlongdom.orgotavachemicals.comresearchgate.net These computational approaches provide critical insights into binding affinities, predict potency and selectivity, and guide the rational design of novel chemical scaffolds. Emerging applications of artificial intelligence (AI) and machine learning (ML) are further revolutionizing the field by enabling high-throughput virtual screening, de novo drug design, and the prediction of crucial pharmacokinetic properties. bioscipublisher.comschrodinger.com Future research will likely witness a deeper integration of these computational strategies to explore vast chemical spaces, optimize lead compounds for improved therapeutic efficacy and reduced adverse effects, and discover allosteric modulators of muscarinic receptors.

| Computational Technique | Application for Muscarinic Ligands | Potential Outcome |

| Molecular Modeling/Docking | Understanding ligand-receptor interactions, predicting binding modes | Design of selective agonists/antagonists, identification of key pharmacophores |

| QSAR | Correlating structural features with biological activity | Optimizing potency, selectivity, and ADME properties |

| Molecular Dynamics Simulations | Studying dynamic behavior of receptor-ligand complexes | Elucidating binding mechanisms, predicting stability and conformational changes |

| AI/Machine Learning | Virtual screening, de novo drug design, property prediction | Accelerating discovery, identifying novel scaffolds, predicting drug-likeness |

Investigation of Untapped Biological System Interactions

While muscarinic receptors are traditionally associated with the nervous system, a growing body of evidence highlights their significant roles in non-neuronal tissues, presenting a frontier for future research. Muscarinic acetylcholine receptors (mAChRs) are expressed in a variety of peripheral cells, including immune cells, epithelial cells, and cancer cells, where they can modulate critical processes such as cell proliferation, survival, apoptosis, and inflammatory responses. researchgate.netsigmaaldrich.commdpi.comresearchgate.net For example, muscarinic receptor activation has been linked to anti-carcinogenic effects and the modulation of immune cell functions, suggesting potential therapeutic applications in oncology and immunology. researchgate.netmdpi.com Future investigations are poised to explore the specific functions of muscarine tosylate and its analogs in these non-neuronal systems, potentially uncovering novel therapeutic targets for conditions like cancer, autoimmune disorders, and inflammatory diseases. The exploration of interactions with less-characterized mAChR subtypes or novel signaling cascades activated by muscarinic agonists in these peripheral contexts represents a significant untapped area of research with considerable therapeutic promise.

Compound List:

Acetylcholine (ACh)

AC-42

Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET)

Atropine

Cevimeline

Darifenacin

[(18)F]FP-TZTP

11C-labeled FP-TZTP

1b, 1f, 2b, 7b

Lumateperone tosylate

Muscarine

Muscarine (tosylate)

Nicotine

Solifenacin

TZTP derivatives

Xanomeline

Q & A

Q. What are the recommended handling and storage protocols for muscarine tosylate in laboratory settings?

Methodological Answer: Muscarine tosylate should be stored at -20°C in tightly sealed containers to maintain stability for ≥3 years . Avoid static discharge, prolonged exposure to open air, and contact with incompatible materials (e.g., oxidizing agents). Personal protective equipment (PPE), including impermeable gloves and eye protection, is required during handling, though specific glove materials are not explicitly recommended due to insufficient testing data . Mechanical collection is advised for accidental spills to prevent environmental contamination .

Q. How can researchers confirm the purity and structural integrity of muscarine tosylate?

Methodological Answer: Purity (≥95%) can be validated using UV/Vis spectroscopy (λmax: 223 nm) and batch-specific certificates of analysis (COA) provided by suppliers . For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are recommended. Note that Cayman Chemical Co. supplies muscarine tosylate as a crystalline solid, with stability verified under controlled storage conditions .

Q. What are the acute toxicity profiles of muscarine tosylate in experimental models?

Methodological Answer: Acute oral toxicity (Category 4, H302) and serious eye irritation (Category 2A, H319) are documented . In cats, muscarine induces fear and aggression at specific doses (see Beleslin & Samardzić, 1977), but no carcinogenic or reproductive toxicity has been reported . Researchers should implement a 48-hour medical observation protocol post-exposure due to delayed symptom onset .

Advanced Research Questions

Q. How can contradictions in muscarine’s toxicological data (e.g., skin vs. eye irritation) be resolved experimentally?

Methodological Answer: Discrepancies between non-irritant skin effects (Section 4.2, ) and eye irritation (Category 2A, ) suggest tissue-specific reactivity. To resolve this, conduct ex vivo assays comparing muscarine’s interaction with keratinocytes (skin) and corneal epithelial cells. Use fluorescence-based calcium imaging to quantify receptor activation thresholds, as muscarine’s cholinergic agonism may vary by tissue permeability .

Q. What experimental designs are optimal for studying muscarine’s receptor selectivity in mAChR subtypes?

Methodological Answer: Employ radioligand binding assays with tritiated acetylcholine analogs to measure affinity for M1–M5 receptor subtypes. Pair this with patch-clamp electrophysiology in transfected HEK293 cells expressing individual mAChRs. Note that (±)-muscarine chloride (HY-139126) is a racemic standard for comparative studies . For in vivo validation, use knockout murine models to isolate receptor-specific behavioral effects .

Q. How can LC-MS/MS be optimized for detecting trace muscarine in phylogenetic studies of fungi?

Methodological Answer: Based on Kosentka et al. (2020), use liquid chromatography tandem mass spectrometry (LC-MS/MS) with a C18 column and positive-ion electrospray ionization. Calibrate with muscarine tosylate reference standards (CAS 82083-43-0) . For fungal samples, homogenize tissue in methanol:water (80:20), centrifuge, and filter (0.22 µm) to remove interferents. Quantify via area-under-curve (AUC) normalization against internal standards .

Q. What are the implications of muscarine’s ecological persistence in soil and water systems?

Methodological Answer: Despite its classification as “slightly hazardous” (Water Hazard Class 1), muscarine’s bioaccumulative potential remains unstudied . Design microcosm experiments to assess mobility in soil columns and biodegradation rates under aerobic/anaerobic conditions. Use LC-MS/MS to track parent compound degradation and screen for metabolites (e.g., trimethylamine) .

Contradictions and Knowledge Gaps

Q. Why is there no consensus on muscarine’s role in neurodegenerative disease models?

Critical Analysis: While muscarine’s cholinergic activity is well-documented , its therapeutic potential in Alzheimer’s disease is limited by conflicting data on receptor desensitization and blood-brain barrier permeability . Recent studies suggest combining muscarine with acetylcholinesterase inhibitors (e.g., donepezil) to mitigate rapid tolerance .

Q. How reliable are computational models for predicting muscarine’s receptor interactions?

Methodological Critique: Molecular docking studies often overestimate muscarine’s affinity for M3 receptors due to inadequate parameterization of tosylate counterion effects . Validate predictions with mutagenesis assays targeting conserved residues (e.g., Asp147 in M3) to refine force fields in silico models .

Regulatory and Disposal Considerations

Q. What are the EPA and OSHA compliance requirements for muscarine disposal?

Methodological Guidelines: Muscarine tosylate is not listed under TSCA, SARA, or Clean Air Act regulations . Dispose via incineration at EPA-approved facilities (≥1,000°C) to prevent groundwater contamination. Document waste streams using Safety Data Sheet (SDS) Section 13 protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.